

protocol for inducing B cell proliferation with Calcium mesoxalate trihydrate

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Compound of Interest

Compound Name: Calcium mesoxalate trihydrate

Cat. No.: B8003736

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Application Notes and Protocols for In Vitro B-Cell Proliferation

Note: A standardized protocol for inducing B-cell proliferation using **Calcium mesoxalate trihydrate** is not available in the current scientific literature. The following application notes detail established and widely accepted methods for inducing B-cell proliferation through T-cell dependent and T-cell independent pathways, with a focus on the integral role of calcium signaling.

Introduction: The Role of Calcium in B-Cell Activation

B-cell activation is a cornerstone of the adaptive immune response, leading to proliferation and differentiation into antibody-secreting plasma cells and memory B cells. A critical intracellular event that governs these processes is the mobilization of calcium ions (Ca^{2+}). Engagement of the B-cell receptor (BCR) by an antigen triggers a signaling cascade that results in a rapid increase in cytosolic Ca^{2+} concentration.^{[1][2][3]} This calcium signal is biphasic: an initial transient release from intracellular stores within the endoplasmic reticulum (ER) is followed by a sustained influx of extracellular Ca^{2+} through store-operated calcium entry (SOCE) channels in the plasma membrane.^{[1][2][4]} This sustained elevation of intracellular Ca^{2+} is essential for activating downstream transcription factors, such as NFAT (Nuclear Factor of Activated T-cells) and NF- κ B, which are pivotal for driving gene expression programs that lead to B-cell proliferation and differentiation.^[5]

Application Notes: Standard Methods for Inducing B-Cell Proliferation

The in vitro induction of B-cell proliferation can be achieved by mimicking the physiological signals received from T-cells or by directly activating B-cells through T-cell independent antigens.

- **T-Cell Dependent (TD) Activation:** This is the classical pathway for activating naive B-cells. It requires two main signals. The first is the cross-linking of the BCR, which can be mimicked in vitro using anti-IgM antibodies. The second is a co-stimulatory signal, typically provided by activated T-helper cells through the interaction of CD40 on the B-cell with CD40 ligand (CD40L) on the T-cell.[6] This interaction can be replicated using soluble CD40L or anti-CD40 antibodies. Cytokines, particularly Interleukin-4 (IL-4) and Interleukin-21 (IL-21), are also crucial for promoting proliferation and class-switch recombination.[6]
- **T-Cell Independent (TI) Activation:** Certain antigens can activate B-cells without the help of T-cells.[7] These TI antigens are often large, polymeric molecules with repeating epitopes, such as bacterial polysaccharides, which can extensively cross-link BCRs.[6] Another major class of TI stimuli are Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS) or unmethylated CpG dinucleotides found in bacterial DNA, which engage TLRs (TLR4 and TLR9, respectively) to provide a potent activation signal.[6]

Experimental Protocols

The following are detailed protocols for the isolation and stimulation of primary B-cells for proliferation assays.

Protocol 1: Isolation of Primary B-Cells from Peripheral Blood

This protocol describes the enrichment of B-lymphocytes from peripheral blood mononuclear cells (PBMCs).

Materials:

- Ficoll-Paque PLUS

- Phosphate Buffered Saline (PBS)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- B-Cell Isolation Kit (Negative Selection)

Methodology:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.
- Wash the collected PBMCs twice with PBS.
- Resuspend the PBMC pellet and count the cells.
- Isolate B-cells from the PBMC suspension using a B-cell negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail against non-B cells, followed by immunomagnetic bead separation.
- Assess the purity of the isolated CD19+ or CD20+ B-cells by flow cytometry.
- Resuspend the purified B-cells in complete RPMI-1640 medium to the desired concentration for culture.

Protocol 2: T-Cell Dependent B-Cell Proliferation Assay

This protocol uses a combination of stimuli to mimic T-cell help.

Materials:

- Purified primary B-cells

- Complete RPMI-1640 medium
- Anti-IgM antibody (F(ab')₂ fragment)
- Recombinant soluble CD40 Ligand (CD40L)
- Recombinant human Interleukin-4 (IL-4)
- Cell proliferation dye (e.g., CFSE) or [3H]-Thymidine
- 96-well flat-bottom culture plates

Methodology:

- Label purified B-cells with a cell proliferation dye like CFSE according to the manufacturer's protocol, if measuring proliferation by dye dilution.
- Seed the B-cells in a 96-well plate at a density of $1-2 \times 10^5$ cells per well in 200 μ L of complete RPMI-1640 medium.
- Add the stimulating agents to the appropriate wells. A typical stimulation cocktail includes:
 - Anti-IgM (1-10 μ g/mL)
 - CD40L (100-500 ng/mL)
 - IL-4 (10-50 ng/mL)
- Include an unstimulated control (B-cells with medium only).
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3 to 5 days.
- Assess proliferation:
 - CFSE Dilution: Harvest cells and analyze by flow cytometry. Proliferating cells will show successive halving of CFSE fluorescence intensity.
 - [3H]-Thymidine Incorporation: Add 1 μ Ci of [3H]-Thymidine to each well 16-18 hours before the end of the incubation period. Harvest the cells onto a filter mat using a cell

harvester and measure radioactive incorporation using a scintillation counter.

Protocol 3: T-Cell Independent B-Cell Proliferation Assay

This protocol uses a TLR9 agonist to induce proliferation.

Materials:

- Purified primary B-cells
- Complete RPMI-1640 medium
- CpG Oligodeoxynucleotide (ODN) 2006
- Cell proliferation dye (e.g., CFSE) or [3H]-Thymidine
- 96-well flat-bottom culture plates

Methodology:

- Prepare B-cells and seed them in a 96-well plate as described in Protocol 2, step 1 and 2.
- Add CpG ODN 2006 to the designated wells at a final concentration of 1-5 μM .
- Include an unstimulated control.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3 to 5 days.
- Assess proliferation using either CFSE dilution or [3H]-Thymidine incorporation as described in Protocol 2, step 6.

Data Presentation

The following tables summarize typical reagent concentrations and expected outcomes for the described protocols.

Table 1: Reagent Concentrations for In Vitro B-Cell Proliferation

Reagent	Pathway	Typical Working Concentration
Anti-IgM F(ab')₂	T-Cell Dependent	1 - 10 µg/mL
Soluble CD40L	T-Cell Dependent	100 - 500 ng/mL
Interleukin-4 (IL-4)	T-Cell Dependent	10 - 50 ng/mL

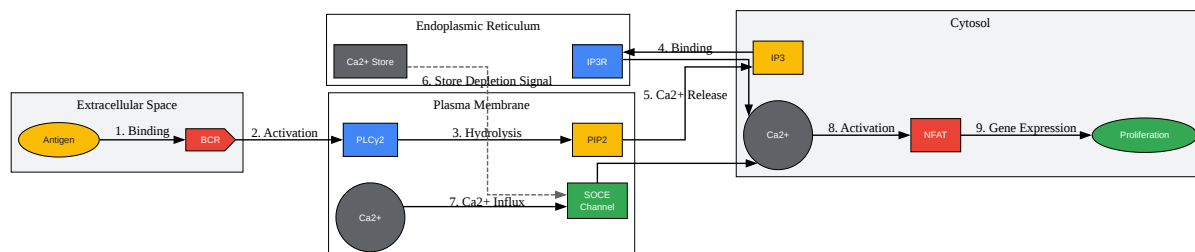
| CpG ODN 2006 | T-Cell Independent | 1 - 5 µM |

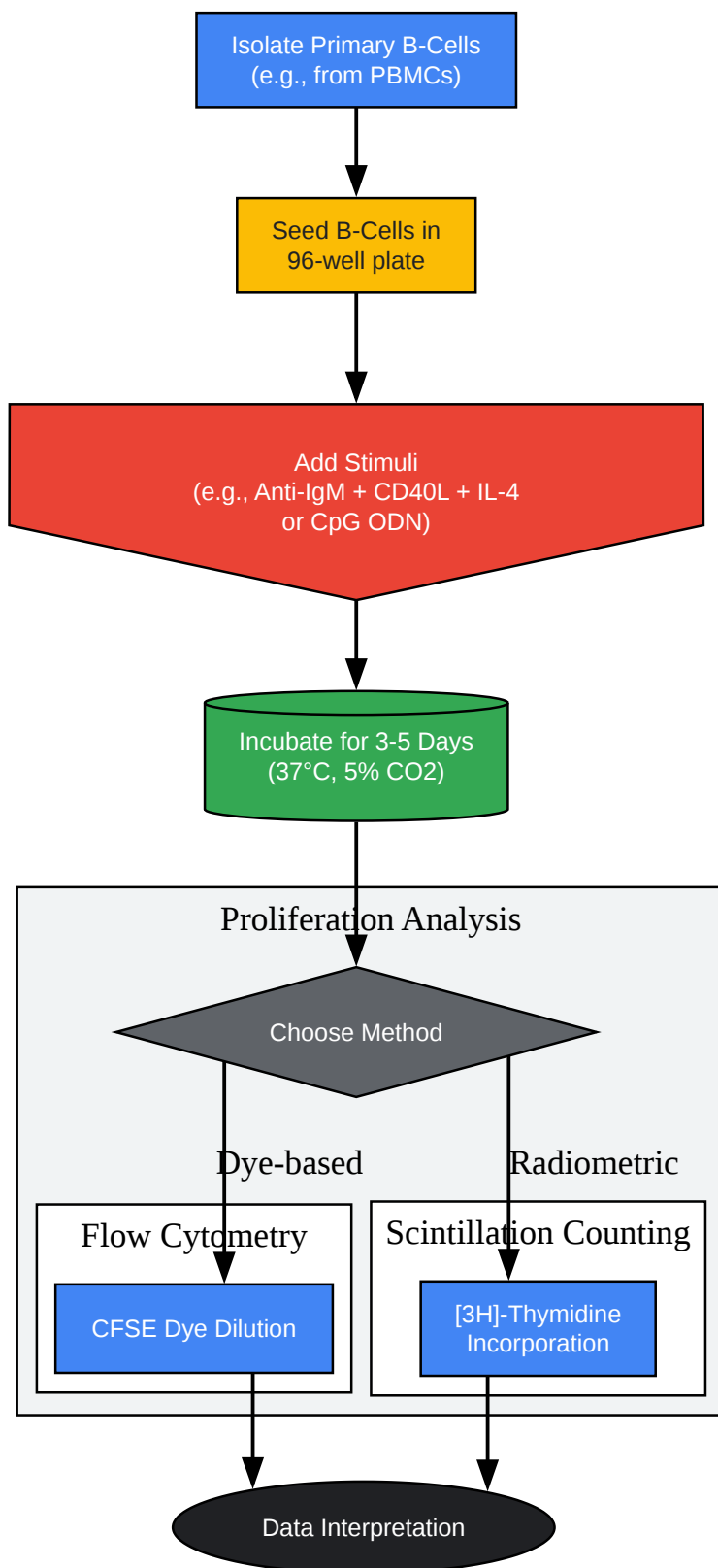
Table 2: Typical Readouts for B-Cell Proliferation Assays

Assay Method	Principle	Typical Result
[3H]-Thymidine Incorporation	Measures DNA synthesis by incorporation of a radiolabeled nucleotide.	Increased Counts Per Minute (CPM) in stimulated vs. unstimulated cells.
CFSE Dye Dilution	Cytoplasmic dye is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity.	Appearance of multiple peaks of decreasing fluorescence intensity on a flow cytometry histogram.

| Ki-67 Staining | Immunohistochemical staining for the Ki-67 protein, a cellular marker for proliferation. | Increased percentage of Ki-67 positive cells in stimulated cultures. |

Visualizations





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